molecular formula C14H14F2N2O B2531193 2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide CAS No. 658039-34-0

2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide

Cat. No.: B2531193
CAS No.: 658039-34-0
M. Wt: 264.276
InChI Key: VQISGPKTQZXVEQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is a chemical compound characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a pyrrole group attached via a propyl chain to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 3-(1H-pyrrol-1-yl)propylamine.

    Amide Formation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the pyrrole ring to form different functionalized compounds .

Scientific Research Applications

2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and the pyrrole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, while the pyrrole ring can provide additional sites for interaction with biological targets .

Properties

IUPAC Name

2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQISGPKTQZXVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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